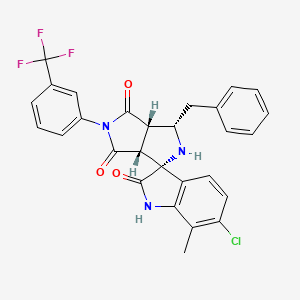![molecular formula C16H16N4O2 B12621091 4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-23-0](/img/structure/B12621091.png)
4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine with 2-methoxyethanol and phenylboronic acid under palladium-catalyzed conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrido[3,2-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting the associated biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the active site, leading to reduced phosphorylation of target proteins and subsequent inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Identified as a potent LRRK2 inhibitor for potential treatment of Parkinson’s disease.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Exhibits significant antitumor activity.
Uniqueness
4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Propiedades
Número CAS |
917759-23-0 |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-9-10-22-15-14-13(19-16(17)20-15)8-7-12(18-14)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H2,17,19,20) |
Clave InChI |
QAYQMIJDMGOBLZ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)



![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)

![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)

![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
